4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal
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Overview
Description
4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The indole core is then alkylated with 3,3-dimethyl-1-pentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Aldol Condensation: The final step involves an aldol condensation reaction between the alkylated indole and but-2-enal in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the nitrogen atom or the benzene ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids or bases.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors, enzymes, or proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure, known for its hallucinogenic effects.
Uniqueness
4-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)but-2-enal is unique due to its specific alkylation and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
681836-46-4 |
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Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(3,3-dimethyl-1-pentylindol-2-ylidene)but-2-enal |
InChI |
InChI=1S/C19H25NO/c1-4-5-9-14-20-17-12-7-6-11-16(17)19(2,3)18(20)13-8-10-15-21/h6-8,10-13,15H,4-5,9,14H2,1-3H3 |
InChI Key |
RKQYSBSPDVATLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(C1=CC=CC=O)(C)C |
Origin of Product |
United States |
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